(E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring a 2,4-dichlorophenyl group at the pyrazole C3 position and a 3-methoxybenzylidene substituent at the hydrazide moiety. Its synthesis typically involves condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with substituted benzaldehydes under acidic conditions, followed by recrystallization . The (E)-configuration of the imine bond is confirmed via single-crystal X-ray diffraction (SCXRD) . Spectroscopic techniques such as FT-IR, ¹H/¹³C NMR, and ESI-MS are used for structural validation .
Pyrazole-carbohydrazides are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities. The dichlorophenyl group enhances lipophilicity and bioactivity, while the methoxybenzylidene moiety influences electronic properties and hydrogen-bonding interactions .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-26-13-4-2-3-11(7-13)10-21-24-18(25)17-9-16(22-23-17)14-6-5-12(19)8-15(14)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAPYIXEIKQENU-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Recent studies have explored its potential as an anticancer agent, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis
The synthesis of (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-methoxybenzylhydrazine in the presence of appropriate solvents and catalysts. The resulting product is characterized using spectroscopic methods such as NMR and IR to confirm its structure.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have shown potent antiproliferative effects against various cancer cell lines.
- Case Study : A recent evaluation demonstrated that a related pyrazole derivative exhibited an IC50 value of 12 ± 3 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 12 ± 3 |
| Pyrazole Derivative B | LNCaP | 18 |
| Pyrazole Derivative C | PC-3 | 25 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory mediators, which can be beneficial in treating inflammatory diseases.
- Research Findings : Studies suggest that certain pyrazoles can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial activity against various pathogens.
- Evaluation : A study reported that certain synthesized pyrazoles exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Candida albicans | < 10 | Pyrazole A |
| Aspergillus niger | < 15 | Pyrazole B |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications on the phenyl rings or substituents can significantly influence their potency and selectivity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2,4-dichlorophenyl hydrazine. The resulting product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds structurally similar to (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide showed inhibitory effects on A549 lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi, suggesting that (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may also exhibit similar activities .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compounds in this class have been investigated for anti-inflammatory effects. Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features of Analogous Pyrazole-Carbohydrazides
logP values calculated via DFT/B3LYP/6-311G* method .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (Cl, electron-withdrawing) in the target compound reduces electron density on the pyrazole ring compared to E-MBPC’s methyl group (electron-donating), affecting reactivity and binding to biological targets .
- Hydrogen Bonding : The 3-methoxy group in the target compound participates in weaker C-H···O interactions compared to E-DPPC’s Cl-based interactions, as shown by Hirshfeld surface analyses .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activity and Solubility Profiles
Key Observations:
- Antimicrobial Potency : E-DPPC shows superior activity due to its dual Cl substituents, which enhance membrane permeability . The target compound’s 3-methoxy group slightly reduces potency compared to E-DPPC.
- Solubility : E-MBPC’s higher solubility correlates with its lower logP (2.71), making it more suitable for aqueous formulations .
Computational and Spectroscopic Insights
Q & A
Q. What are the established synthesis protocols and characterization techniques for this compound?
The synthesis involves a multi-step process, including:
- Pyrazole ring formation : Reaction of hydrazine with β-diketones or β-ketoesters under controlled acidic/basic conditions.
- Hydrazide formation : Condensation of the pyrazole intermediate with 3-methoxybenzaldehyde under reflux in ethanol, monitored via TLC .
- Purification : Recrystallization or column chromatography to isolate the pure product.
Characterization employs:
- FT-IR for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹).
- ¹H-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Single-crystal X-ray diffraction for 3D structural elucidation .
Q. What structural features influence its reactivity and biological activity?
Key structural attributes include:
- Pyrazole core : Facilitates π-π stacking with biological targets.
- 2,4-Dichlorophenyl group : Enhances lipophilicity and electron-withdrawing effects.
- 3-Methoxybenzylidene moiety : Stabilizes the hydrazone linkage and enables hydrogen bonding .
Table 1 : Functional Group Contributions
| Group | Role |
|---|---|
| Pyrazole ring | Aromatic interactions |
| Cl substituents | Electron withdrawal |
| Methoxy group | Solubility modulation |
Q. Which analytical methods are critical for validating purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- UV-Vis spectroscopy : Monitors photodegradation under varying light conditions .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of its electronic properties?
DFT calculations (e.g., B3LYP/6-311G**) reveal:
- Electrostatic potential maps : Charge distribution highlights nucleophilic/electrophilic sites.
- HOMO-LUMO gaps : Predict reactivity (e.g., gap ~4.5 eV indicates moderate stability) .
- Solvent effects : IEFPCM models show increased polarity in aqueous solutions, affecting solubility .
Q. How can researchers resolve contradictions between experimental and computational data?
- Vibrational spectroscopy : Compare experimental FT-IR peaks (e.g., C=N stretch at ~1600 cm⁻¹) with DFT-calculated frequencies. Discrepancies >10 cm⁻¹ may require re-optimizing basis sets .
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods to validate theoretical vs. experimental δ values .
Q. What strategies optimize molecular docking for target interaction studies?
- Protein preparation : Remove water molecules and add hydrogens to the receptor (e.g., using AutoDock Tools).
- Grid box setup : Center on the active site (e.g., COX-2 for anti-inflammatory studies) with dimensions 60×60×60 ų.
- Docking validation : Compare binding energies (ΔG) of known inhibitors (e.g., celecoxib) with the compound’s pose .
Table 2 : Docking Results Against COX-2
| Compound | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| Target | -9.2 | Tyr385, Arg120 |
| Celecoxib | -8.5 | Val349, Tyr355 |
Q. How does structural modification impact bioactivity compared to analogs?
Modifying substituents alters activity:
- Chlorine vs. methoxy : Chlorine increases cytotoxicity (IC₅₀ ~12 µM vs. ~25 µM for methoxy analogs).
- Phenyl vs. thienyl : Thienyl substitution enhances antimicrobial potency (MIC ~8 µg/mL vs. ~15 µg/mL) .
Methodological Note : Use QSAR models to correlate substituent electronegativity with IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
